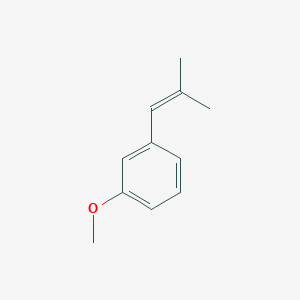

Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)-

Description

Properties

CAS No. |

5912-89-0 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-methoxy-3-(2-methylprop-1-enyl)benzene |

InChI |

InChI=1S/C11H14O/c1-9(2)7-10-5-4-6-11(8-10)12-3/h4-8H,1-3H3 |

InChI Key |

LIEAVIIVVHFTNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Methoxylation of Benzene Derivatives: One common method involves the methoxylation of benzene derivatives. This can be achieved by reacting benzene with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- typically involves large-scale methoxylation and propenylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the propenyl group to a propyl group.

Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and propenyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)

Major Products:

Oxidation: Carboxylic acids, Ketones

Reduction: Propyl derivatives

Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of various aromatic compounds.

- Employed in the study of electrophilic aromatic substitution reactions.

Biology:

- Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

- Explored for its potential use in pharmaceuticals, particularly in the development of new drugs with aromatic moieties.

Industry:

- Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

- Used as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and electron donation, influencing the reactivity of the benzene ring. The propenyl group can undergo addition reactions, further modifying the compound’s properties. These interactions can lead to various biological and chemical effects, depending on the specific application and conditions.

Comparison with Similar Compounds

Benzene, 1,2-dimethoxy-4-(1-propenyl)-:

Benzene, 1-methoxy-4-(1-propenyl)-:

Uniqueness:

- The specific positioning of the methoxy and propenyl groups in Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- imparts unique chemical and physical properties, making it distinct from other similar compounds. This unique structure can influence its reactivity, stability, and potential applications in various fields.

Biological Activity

Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)-, also known as methoxyallylbenzene, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It consists of a benzene ring substituted with a methoxy group and an allyl group, which contributes to its reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that methoxyallylbenzene exhibits significant antimicrobial properties. In a study assessing various compounds against bacterial strains, it was found to have a minimum inhibitory concentration (MIC) of 0.5–2.0 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Methoxyallylbenzene

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Methoxyallylbenzene | MRSA | 0.5–2.0 |

| Standard Antibiotic | Tetracycline | 1.0 |

2. Anti-inflammatory Activity

Methoxyallylbenzene has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, showing comparable efficacy to established anti-inflammatory drugs . This suggests potential therapeutic applications in inflammatory diseases.

3. Anticancer Activity

The compound has shown promising anticancer activity in various cell lines. In particular, derivatives of methoxyallylbenzene have been synthesized and tested for their ability to inhibit tumor cell proliferation. For example, compounds with methoxy substitutions exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts .

Table 2: Anticancer Activity of Methoxyallylbenzene Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Methoxyallylbenzene derivative A | HeLa | 15 |

| Methoxyallylbenzene derivative B | MCF-7 | 10 |

| Unsubstituted compound | HeLa | 30 |

Case Studies

Several case studies have documented the biological activities of methoxyallylbenzene and its derivatives:

- Case Study 1: A study investigated the effects of methoxyallylbenzene on inflammatory markers in a mouse model of arthritis. The results indicated a significant reduction in swelling and pain, correlating with decreased levels of inflammatory cytokines .

- Case Study 2: Another study focused on the anticancer properties of a specific derivative of methoxyallylbenzene in breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis, highlighting its potential as an antitumor agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.